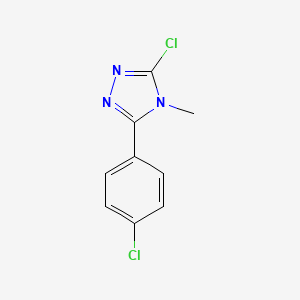

3-chloro-5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole

説明

3-Chloro-5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole is a halogen-substituted triazole derivative characterized by a 1,2,4-triazole core with a chlorine atom at position 3, a 4-chlorophenyl group at position 5, and a methyl group at position 3. This compound belongs to a class of nitrogen-containing heterocycles known for diverse pharmacological activities, including antioxidant, antimicrobial, and anti-inflammatory properties . Its structural features, such as electron-withdrawing chlorine substituents and the methyl group, enhance stability and modulate electronic properties, which are critical for biological interactions.

特性

IUPAC Name |

3-chloro-5-(4-chlorophenyl)-4-methyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N3/c1-14-8(12-13-9(14)11)6-2-4-7(10)5-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUFCRUCXRNFGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1Cl)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzonitrile with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with acetic anhydride and phosphorus oxychloride to yield the desired triazole compound. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes. The key steps include the preparation of intermediates, followed by cyclization and purification. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

化学反応の分析

Types of Reactions

3-chloro-5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding triazole oxides.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted triazole compounds with various functional groups.

科学的研究の応用

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of agrochemicals and pesticides.

作用機序

The mechanism of action of 3-chloro-5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or pesticidal effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations in the Triazole Core

The biological and chemical properties of 1,2,4-triazole derivatives are highly sensitive to substituent variations. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparisons

Antioxidant Activity

The antioxidant efficacy of triazole derivatives is influenced by electron-donating/withdrawing groups and conjugation effects:

- This compound : The dual chlorine substituents enhance electron-withdrawing effects, stabilizing radical intermediates and improving lipid peroxidation inhibition. Comparable to BHA/BHT standards .

- Pyridinyl analogs (e.g., 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole): Show 44.1–75.4% inhibition in linoleic acid peroxidation assays, outperforming BHA (63.7%) and BHT (67.8%) at 50 µg/mL. Hydroxy and methoxy substituents further boost activity (e.g., compound 3f: 75.4%) .

- Thiol-containing derivatives: The -SH group in 5-(4-chlorophenyl)-4-[(3-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol enhances radical scavenging via hydrogen donation, but stability under oxidative conditions is reduced compared to chlorine-substituted analogs .

Antimicrobial Activity

- This compound : Halogenation at both the triazole core and aryl ring improves membrane penetration and target binding, as seen in related compounds (e.g., >90% inhibition of Candida albicans at 0.01% concentration) .

- Dichlorophenyl analogs (e.g., 3-chloro-5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole): Increased halogen content correlates with broader-spectrum antimicrobial activity but may elevate toxicity .

Structural and Crystallographic Insights

- Planarity and conformation : X-ray studies of isostructural analogs (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl)thiazole) reveal near-planar triazole cores with perpendicular aryl groups, optimizing π-π stacking and hydrogen bonding .

- Halogen effects : Chlorine substituents increase molecular polarity and crystal density, as observed in analogs like 3-(4-chlorophenyl)-4-p-tolyl-5-(3-trifluoromethylbenzylsulfanyl)-4H-1,2,4-triazole .

生物活性

3-Chloro-5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole is a heterocyclic compound belonging to the triazole class, which is known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antifungal, and potential antiviral properties.

Molecular Structure:

- IUPAC Name: 3-chloro-5-(4-chlorophenyl)-4-methyl-1,2,4-triazole

- Molecular Formula: C₉H₇Cl₂N₃

- Molecular Weight: 232.07 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins in microbial and viral systems. The compound can inhibit enzyme activities by binding to their active sites, disrupting essential biochemical pathways necessary for microbial growth and viral replication .

Antimicrobial and Antifungal Activity

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. It has been investigated for its efficacy against various pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Candida albicans | Inhibitory effects | |

| Aspergillus niger | Moderate antifungal activity | |

| Escherichia coli | Effective against gram-negative bacteria |

In vitro studies have demonstrated that this compound can inhibit the growth of these microorganisms at varying concentrations. Its mechanism involves disrupting cell wall synthesis and interfering with nucleic acid metabolism.

Antiviral Properties

Recent studies have highlighted the potential antiviral activity of this triazole derivative against viruses such as SARS-CoV-2. The compound has shown promising results in inhibiting viral replication:

| Virus | IC₅₀ (μM) | Effectiveness | Reference |

|---|---|---|---|

| SARS-CoV-2 | 22.1 | 64% inhibition at 10 μM | |

| Hepatitis C Virus | 1.163 | Low cytotoxicity |

The compound's ability to inhibit viral proteases is a critical factor in its antiviral efficacy. By binding to the active site of these proteases, it prevents the cleavage of viral polyproteins necessary for viral maturation and replication.

Case Studies

-

Study on Antiviral Activity Against SARS-CoV-2:

A study conducted on various triazole derivatives demonstrated that this compound exhibited significant inhibition of SARS-CoV-2 main protease with an IC₅₀ value of 22.1 μM. This study suggests that modifications in the triazole structure can enhance antiviral potency while maintaining low cytotoxicity levels . -

Antifungal Efficacy Against Candida albicans:

In a comparative study of antifungal agents, this compound showed effective inhibition against Candida albicans, with MIC values indicating a strong potential as an antifungal treatment option.

Q & A

Q. What are the standard synthetic routes for 3-chloro-5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole, and how are intermediates purified?

The compound is typically synthesized via cyclization of 4-chlorophenylhydrazine with acetic anhydride and phosphorus oxychloride under controlled temperatures (ethanol/acetonitrile solvents). Key intermediates like 4-chlorophenylhydrazine are purified via recrystallization or column chromatography. Reaction progress is monitored using thin-layer chromatography (TLC) or HPLC .

Q. Which spectroscopic methods are used to characterize this triazole derivative?

- IR spectroscopy identifies functional groups (e.g., C-Cl, C=N stretching).

- NMR (¹H/¹³C) confirms substitution patterns and methyl group placement.

- Mass spectrometry verifies molecular weight (228.07 g/mol) and fragmentation patterns.

- X-ray crystallography (using SHELX or ORTEP-3) resolves 3D structures, critical for understanding reactivity .

Q. What in vitro assays are employed to evaluate its antimicrobial activity?

Standard assays include:

- Broth microdilution to determine minimum inhibitory concentrations (MICs) against pathogens like Candida albicans and Escherichia coli.

- Agar diffusion for zone-of-inhibition measurements.

- Time-kill kinetics to assess bactericidal/fungicidal effects. Reported MIC values range from 8–64 µg/mL depending on substituents and microbial strains .

Advanced Research Questions

Q. How can conflicting IC₅₀ values in antiviral studies (e.g., SARS-CoV-2 inhibition) be resolved?

Discrepancies may arise from assay conditions (e.g., cell lines, viral loads) or compound stability. Methodological improvements include:

- Standardized protocols (e.g., consistent viral titers, control compounds like remdesivir).

- Dose-response validation across multiple replicates.

- Protease inhibition assays (e.g., fluorescence-based M<sup>pro</sup> assays) to confirm direct target engagement .

Q. What strategies optimize the reaction yield in large-scale synthesis?

- Continuous flow chemistry reduces side reactions and improves scalability.

- Catalyst screening (e.g., Lewis acids like ZnCl₂) enhances cyclization efficiency.

- Solvent optimization (e.g., switching from ethanol to acetonitrile) increases solubility of intermediates .

Q. How does the compound’s electronic structure influence its enzyme inhibition?

Computational methods like DFT calculations and molecular docking (AutoDock Vina, Schrödinger Suite) reveal:

- Chlorine atoms enhance electrophilicity, promoting interactions with protease active sites (e.g., SARS-CoV-2 M<sup>pro</sup>).

- The methyl group at N4 stabilizes hydrophobic pockets in fungal CYP51 enzymes .

Q. What crystallographic techniques resolve structural ambiguities in triazole derivatives?

- Single-crystal X-ray diffraction (SHELXL refinement) determines bond lengths/angles and confirms tautomeric forms.

- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., Cl···H contacts).

- Twinned data refinement (via SHELXT) addresses challenges in low-symmetry space groups .

Methodological Recommendations

- Contradiction Analysis: Use meta-analysis tools (e.g., RevMan) to harmonize data from multiple studies.

- Stereochemical Purity: Employ chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers in substituted triazoles .

- Toxicity Screening: Combine in vitro cytotoxicity (MTT assay) with in silico ADME predictions (SwissADME) to prioritize lead candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。